8,8-Dimethylbicyclo[4.2.0]octan-2-one
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Overview
Description
8,8-Dimethylbicyclo[420]octan-2-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure from terminal aryl alkynes through a one-pot procedure . This method involves a sequence of reactions, including head-to-tail homocoupling and zipper annulation of the resulting gem-enyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8-Dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile compound in biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 8,8-Dimethylbicyclo[4.2.0]octan-7-one
- 7,8-Dimethylbicyclo[4.2.0]octane
- 8-Methylenebicyclo[4.2.0]octan-2-one
Comparison: 8,8-Dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific ketone placement at the 2-position, which influences its reactivity and interaction with other molecules.
Properties
CAS No. |
65840-28-0 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-4-3-5-8(11)9(7)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
ZDQKIBIQISLWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1C(=O)CCC2)C |
Origin of Product |
United States |
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